

# Performance of 2-Anilinoethanol in Diverse Solvent Systems: A Comparative Guide

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## Compound of Interest

Compound Name: 2-Anilinoethanol

Cat. No.: B049455

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This guide provides a comprehensive analysis of the performance of **2-Anilinoethanol** (also known as N-phenylethanolamine) across various solvent systems. Its utility as a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals is critically dependent on its behavior in different solvents.<sup>[1][2]</sup> This document outlines its solubility, stability, and reactivity, offering a comparison with relevant alternatives and providing detailed experimental protocols for performance evaluation.

## Solubility Profile

The solubility of **2-Anilinoethanol** is a critical parameter for its application in synthesis and formulation. As a bifunctional molecule with a polar hydroxyl group and a secondary amine, along with a nonpolar phenyl ring, it exhibits varied solubility depending on the solvent's nature.

<sup>[1]</sup>

## Quantitative Solubility Data

While comprehensive quantitative data across a wide range of organic solvents is not extensively published, the following table summarizes the available information for **2-Anilinoethanol** and a key isomer, Phenylethanolamine, for comparison.

Compound	Solvent	Temperature (°C)	Solubility
2-Anilinoethanol	Water	20	53 g/L[3]
Water	20	4.5 g/L[4][5][6]	
Ethanol	-	Easily Soluble (Qualitative)	
Diethyl Ether	-	Easily Soluble (Qualitative)	
Chloroform	-	Easily Soluble (Qualitative)	
Phenylethanolamine	Water	20	~44 mg/mL (44 g/L)[7]
Water	-	Freely Soluble (Qualitative)[8]	
Ethanol	-	Soluble (Qualitative) [7][9]	
DMSO	-	100 mg/mL (100 g/L) [7]	

Note: Discrepancies in reported water solubility for **2-Anilinoethanol** may arise from different experimental methods or purity of the compound.

## Stability and Degradation Pathways

The stability of **2-Anilinoethanol** is crucial for its storage and handling. It is generally stable under standard room temperature conditions (15°C to 25°C).[10] However, exposure to elevated temperatures, light, humidity, and certain reactive species can lead to degradation.[10]

While specific degradation pathways for **2-Anilinoethanol** are not well-documented, predictions can be made based on the known reactivity of anilines and amino alcohols.

Degradation Type	Conditions	Predicted Primary Products
Oxidative Degradation	Presence of oxidizing agents (e.g., H <sub>2</sub> O <sub>2</sub> , KMnO <sub>4</sub> ), air, light.	Hydroxylated derivatives on the aromatic ring, N-oxides, sulfoxides (if sulfur is present), followed by ring-opening to form smaller organic acids. <a href="#">[11]</a> <a href="#">[12]</a>
Photolytic Degradation	UV irradiation, especially with a photocatalyst (e.g., TiO <sub>2</sub> ).	Generation of hydroxyl radicals leading to hydroxylation, deamination, and further oxidation. <a href="#">[12]</a>
Thermal Degradation	High temperatures (>25°C).	Decomposition, potentially leading to changes in color and chemical composition. <a href="#">[10]</a> When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NO <sub>x</sub> ). <a href="#">[4]</a>

## Reactivity and Kinetic Profile

**2-Anilinoethanol**'s dual functionality allows it to participate in a variety of reactions, including those typical of secondary amines and primary alcohols.

- **Esterification:** The primary alcohol group can undergo esterification with carboxylic acids or their derivatives. This reaction is typically acid-catalyzed, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants.[\[13\]](#)[\[14\]](#)
- **Oxidation:** The secondary amine and the aromatic ring are susceptible to oxidation. The kinetics of aniline oxidation by strong oxidants like potassium permanganate have been shown to be highly pH-dependent.[\[15\]](#)
- **Nucleophilic Substitution:** The amine can act as a nucleophile in substitution reactions.

- Condensation: It can participate in condensation reactions with aldehydes and ketones.[11]

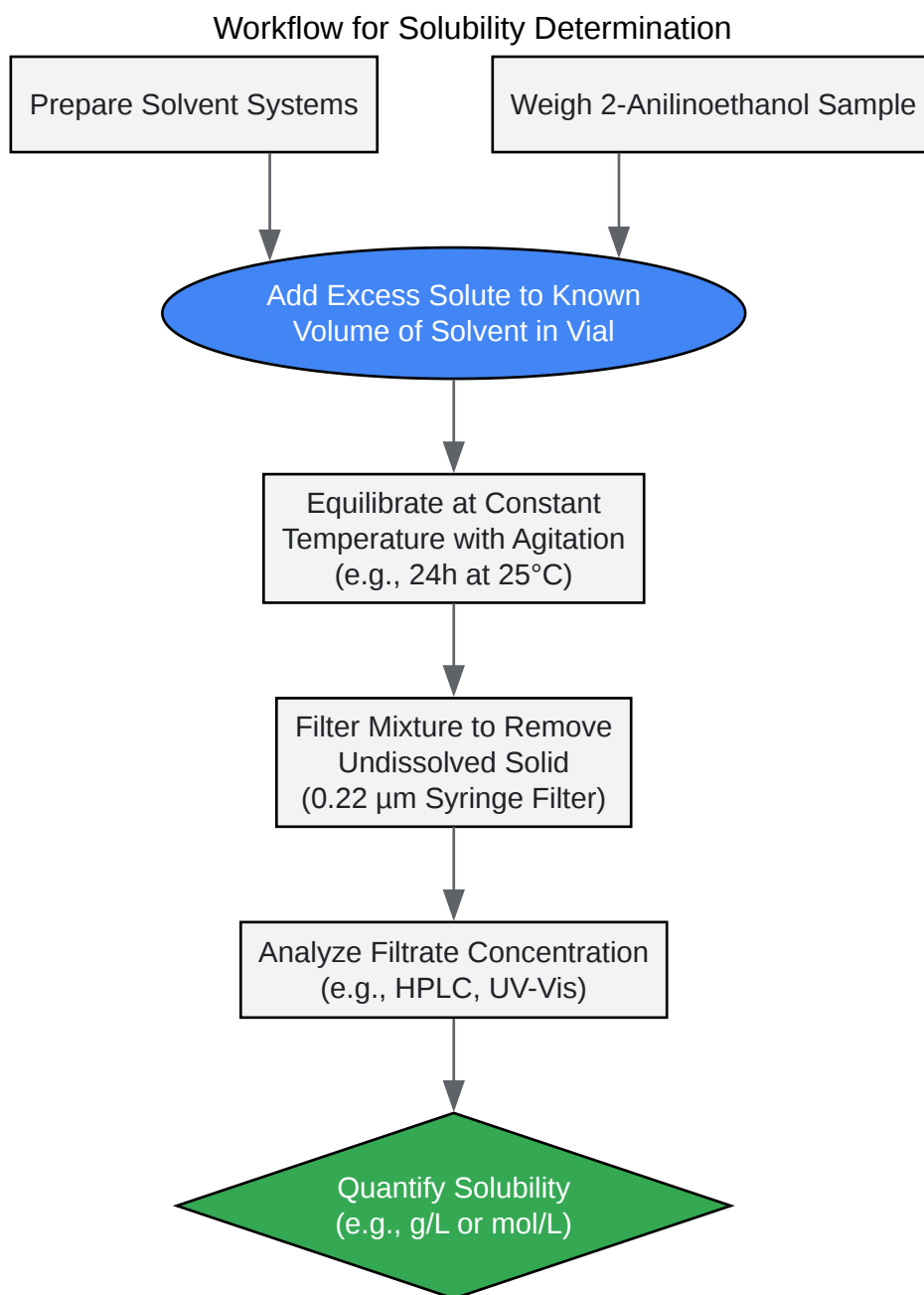
Specific kinetic data, such as rate constants and activation energies for these reactions involving **2-Anilinoethanol**, is sparse in the literature. However, general principles of physical organic chemistry can be applied to predict its reactivity in different solvent systems. For instance, polar protic solvents can solvate the reactants and transition states, influencing reaction rates.

## Comparison with Alternatives

Compound	Structure	Key Differences and Applications
2-Anilinoethanol	$\text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_2\text{OH}$	A versatile intermediate for dyes, pharmaceuticals (antihistamines, analgesics), and rubber accelerators.[1][2]
Phenylethanolamine	$\text{C}_6\text{H}_5\text{CH}(\text{OH})\text{CH}_2\text{NH}_2$	An isomer of 2-Anilinoethanol. It is a human metabolite and a substrate for enzymes in catecholamine biosynthesis.[7] Used as an intermediate for pressor amines and topical vasoconstrictors.[8]
2-(N-Methylanilino)ethanol	$\text{C}_6\text{H}_5\text{N}(\text{CH}_3)\text{CH}_2\text{CH}_2\text{OH}$	A structural analog with a tertiary amine. The absence of a mobile hydrogen on the nitrogen leads to different fragmentation patterns in mass spectrometry (Smiles rearrangement).[11]

## Mandatory Visualizations

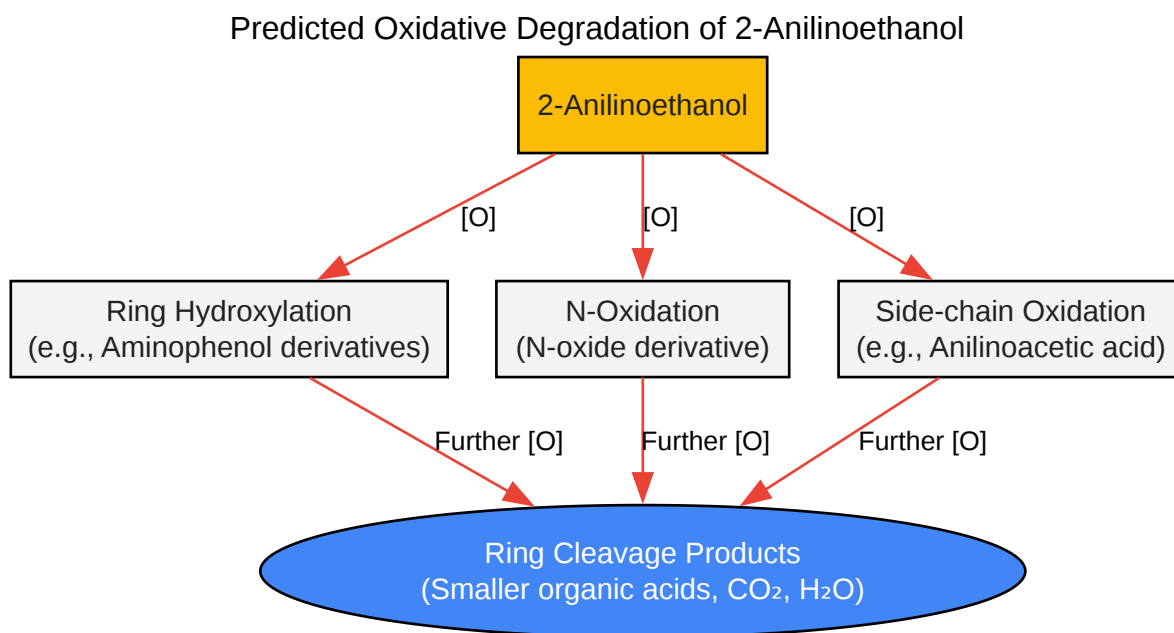
## Experimental Workflow for Solubility Determination



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Caption: A typical experimental workflow for determining the equilibrium solubility of **2-Anilinoethanol**.

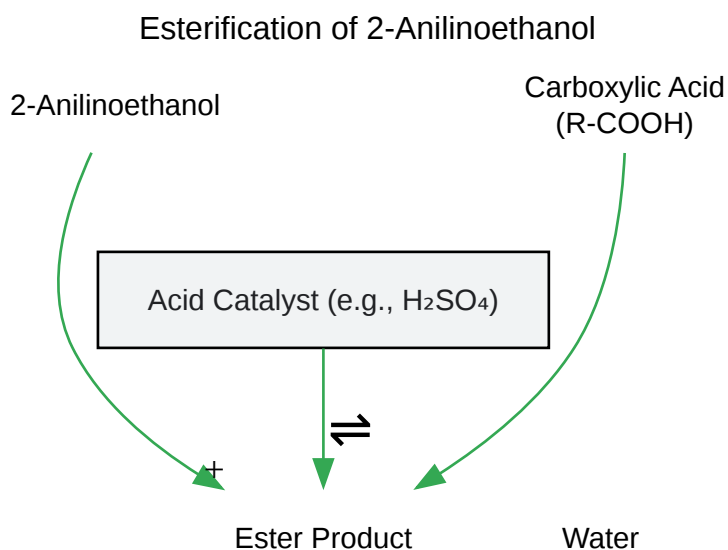
## Predicted Oxidative Degradation Pathway



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Caption: Predicted pathways for the oxidative degradation of **2-Anilinoethanol** based on similar aromatic amines.

## Typical Esterification Reaction



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Caption: General scheme for the acid-catalyzed esterification of **2-Anilinoethanol**.

## Experimental Protocols

### A. Protocol for Quantitative Solubility Determination

Objective: To determine the equilibrium solubility of **2-Anilinoethanol** in a selected solvent.

Materials:

- **2-Anilinoethanol** ( $\geq 98\%$  purity)
- Selected solvents (e.g., water, ethanol, acetone, toluene, hexane)
- Scintillation vials with screw caps
- Orbital shaker with temperature control
- Analytical balance
- Volumetric flasks and pipettes
- Syringe filters (0.22  $\mu\text{m}$ , PTFE or other solvent-compatible material)
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

- **Preparation of Calibration Curve:** Prepare a series of standard solutions of **2-Anilinoethanol** of known concentrations in the chosen solvent. Analyze these standards using HPLC or UV-Vis to generate a calibration curve (absorbance vs. concentration).
- **Sample Preparation:** Add an excess amount of **2-Anilinoethanol** to a scintillation vial containing a known volume (e.g., 5 mL) of the solvent. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time to reach equilibrium

(typically 24-48 hours).

- **Sample Filtration:** After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle. Carefully draw a sample from the supernatant and immediately filter it through a 0.22  $\mu\text{m}$  syringe filter into a clean vial. This step removes any undissolved microparticles.
- **Dilution and Analysis:** Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.
- **Quantification:** Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) used for the calibration curve.
- **Calculation:** Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of **2-Anilinoethanol** in that solvent at the specified temperature.

## B. Protocol for Stability Analysis by HPLC

**Objective:** To assess the stability of **2-Anilinoethanol** in a solvent under stress conditions (e.g., elevated temperature).

**Materials:**

- **2-Anilinoethanol** solution of known concentration (e.g., 1 mg/mL) in the test solvent.
- HPLC system with a UV detector and a suitable C18 column.
- Oven or water bath for temperature control.
- Autosampler vials.

**Procedure:**

- **Method Development:** Develop an HPLC method capable of separating the **2-Anilinoethanol** peak from potential degradation products. The mobile phase could consist of a gradient of acetonitrile and water with 0.1% formic acid.



- Initial Analysis (T=0): Immediately after preparation, inject the **2-Anilinoethanol** solution into the HPLC to obtain the initial peak area, representing 100% of the parent compound.
- Stress Conditions: Place the solution in an oven or water bath at a specified temperature (e.g., 60°C).
- Time-Point Analysis: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the solution, cool to room temperature if necessary, and inject it into the HPLC.
- Data Analysis:
  - Monitor the chromatograms for a decrease in the peak area of **2-Anilinoethanol** and the appearance of new peaks corresponding to degradation products.
  - Calculate the percentage of **2-Anilinoethanol** remaining at each time point relative to the T=0 sample.
  - Plot the percentage of remaining **2-Anilinoethanol** against time to determine the degradation rate. The appearance of new peaks can help in identifying potential degradation pathways.[12]

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